

# Comparative Analysis of BPR1M97's Bioactivity in Diverse Cell Lines

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## Compound of Interest

Compound Name: BPR1M97

Cat. No.: B1436885

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A comprehensive guide for researchers, scientists, and drug development professionals on the in-vitro effects of **BPR1M97**, a dual-agonist of the mu-opioid (MOP) and nociceptin/orphanin FQ peptide (NOP) receptors.

This guide provides a comparative overview of the experimental data available on **BPR1M97**'s activity in different cell line models. **BPR1M97** has emerged as a promising analgesic compound with a potentially safer profile than traditional opioids like morphine.<sup>[1][2]</sup> It functions as a full agonist at the MOP receptor and a G protein-biased agonist at the NOP receptor.<sup>[1]</sup> This dual mechanism of action is thought to contribute to its potent pain-relieving effects with a reduced risk of adverse effects.

## Quantitative Analysis of BPR1M97's Functional Activity

The following tables summarize the available quantitative data on the bioactivity of **BPR1M97** in commonly used cell lines for opioid receptor research: Chinese Hamster Ovary (CHO) and Human Embryonic Kidney 293 (HEK293) cells. These cell lines are frequently used to express specific opioid receptor subtypes to study ligand-receptor interactions and downstream signaling pathways.

Table 1: **BPR1M97** Activity at the Mu-Opioid Receptor (MOP)

Cell Line	Assay Type	Parameter	Value	Reference
HEK293	cAMP Inhibition	IC50	0.05 $\mu$ M	[2]
CHO-K1	cAMP Inhibition	EC50	Data Not Available	
CHO-K1	$\beta$ -Arrestin Recruitment	EC50	Data Not Available	
HEK293	$\beta$ -Arrestin Recruitment	EC50	Data Not Available	

Table 2: **BPR1M97** Binding Affinity

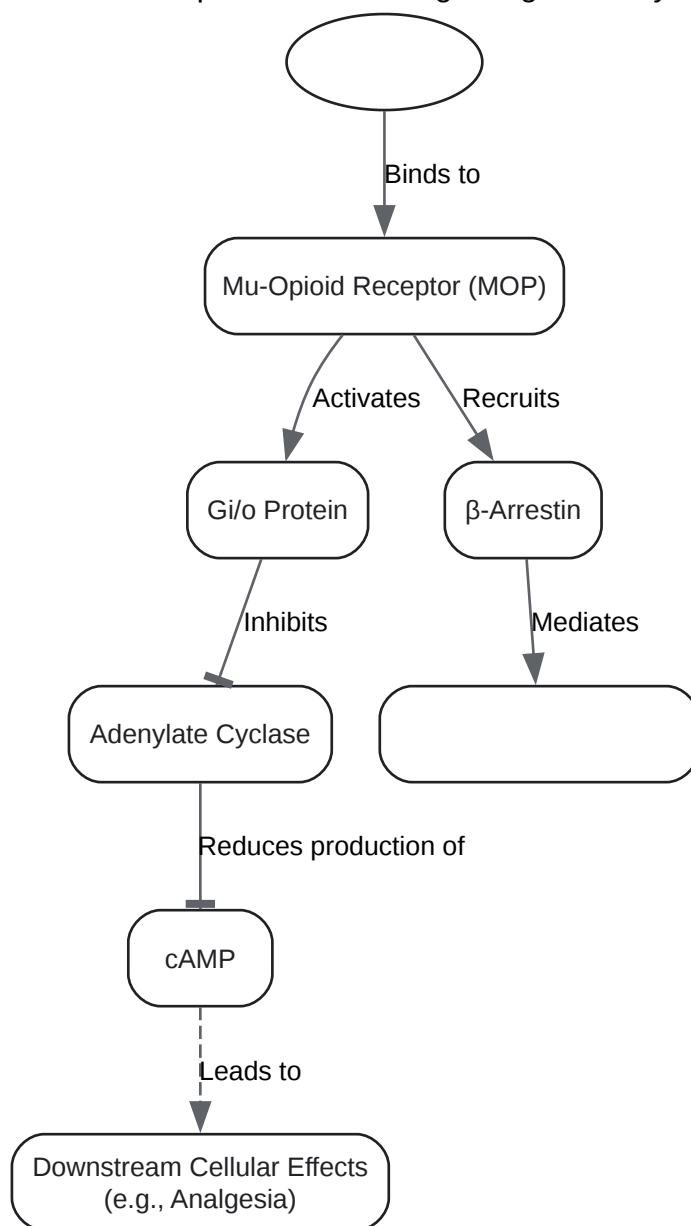
Receptor	Parameter	Value
Mu-Opioid Receptor (MOP)	Ki	1.8 nM
Nociceptin/Orphanin FQ Peptide (NOP) Receptor	Ki	4.2 nM

Note: Ki values are a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

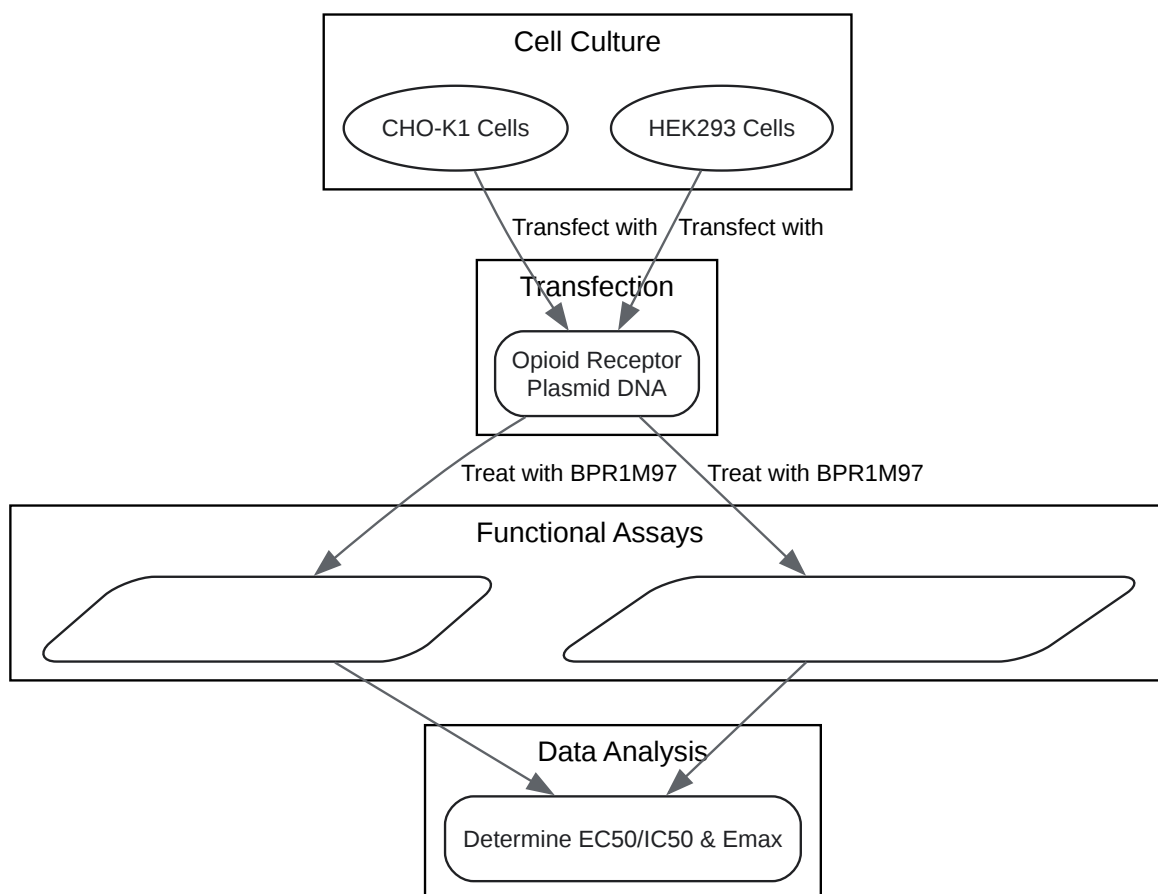
## Signaling Pathways and Experimental Workflow

**BPR1M97**'s interaction with the MOP and NOP receptors initiates distinct intracellular signaling cascades. The diagrams below illustrate the primary signaling pathway activated by MOP receptor agonists and a typical experimental workflow for assessing compound activity.

## MOP Receptor G-Protein Signaling Pathway



## Experimental Workflow for In-Vitro Assays



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## References

- 1. BPR1M97, a dual mu opioid receptor/nociceptin-orphanin FQ peptide receptor agonist, produces potent antinociceptive effects with safer properties than morphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]
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